molecular formula C14H18N2O B12863387 2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol

2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol

Cat. No.: B12863387
M. Wt: 230.31 g/mol
InChI Key: VETPLBWCFPVEDQ-UHFFFAOYSA-N
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Description

2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol is an organic compound that features a pyrrole ring, a tolyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol typically involves the reaction of 1H-pyrrole-2-carbaldehyde with p-toluidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts depending on the specific synthetic route

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature, and catalyst is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of amines or alcohols

    Substitution: Introduction of different functional groups

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Use of halogenating agents or nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its potential therapeutic properties

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: Inhibiting or activating enzyme activity

    Modulating receptor activity: Affecting signal transduction pathways

Comparison with Similar Compounds

Similar Compounds

  • 2-(((1H-Pyrrol-2-yl)methyl)amino)-1-phenylethanol
  • 2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(m-tolyl)ethanol

Uniqueness

2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring, tolyl group, and ethanol moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

1-(4-methylphenyl)-2-(1H-pyrrol-2-ylmethylamino)ethanol

InChI

InChI=1S/C14H18N2O/c1-11-4-6-12(7-5-11)14(17)10-15-9-13-3-2-8-16-13/h2-8,14-17H,9-10H2,1H3

InChI Key

VETPLBWCFPVEDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNCC2=CC=CN2)O

Origin of Product

United States

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